

Flazin: A Comprehensive Technical Guide to its Biochemical and Physical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Flazin*

Cat. No.: B010727

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flazin, a naturally occurring β -carboline alkaloid, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides an in-depth overview of the known biochemical and physical properties of **Flazin**. It details its role as a potent inhibitor of non-enzymatic protein glycation and a scavenger of peroxynitrite, highlighting its potential therapeutic applications in metabolic and neurodegenerative disorders. Furthermore, this document elucidates **Flazin**'s function as a regulator of lipid metabolism, detailing its influence on lipolysis and lipogenesis. Comprehensive data on its physical characteristics are presented, alongside detailed experimental protocols for the key bioactivities discussed. Visual diagrams of its metabolic pathway influence and experimental workflows are provided to facilitate a deeper understanding of its molecular interactions and laboratory assessment.

Physicochemical Properties

Flazin (systematic name: 1-[5-(hydroxymethyl)furan-2-yl]-9H-pyrido[3,4-b]indole-3-carboxylic acid) is a harmala alkaloid.^[1] Its core structure consists of a β -carboline skeleton linked to a hydroxymethylfuran group. This unique structure underpins its chemical reactivity and biological functions.

Table 1: Physical and Chemical Properties of **Flazin**

Property	Value	Source
Molecular Formula	C ₁₇ H ₁₂ N ₂ O ₄	PubChem[1]
Molecular Weight	308.29 g/mol	PubChem[1]
Melting Point	231 - 233 °C	PubChem[1]
Physical Description	Solid	PubChem[1]
CAS Number	100041-05-2	PubChem[1]
ChEBI ID	CHEBI:69443	PubChem[1]
HMDB ID	HMDB0033459	PubChem[1]

Biochemical Properties and Mechanisms of Action

Flazin exhibits a range of biochemical activities, with significant implications for human health. Its primary roles identified to date are as an inhibitor of non-enzymatic protein glycation, a peroxynitrite scavenger, and a regulator of lipid metabolism.

Inhibition of Non-Enzymatic Protein Glycation

Flazin has been identified as a potent inhibitor of non-enzymatic protein glycation, a process implicated in the pathogenesis of diabetic complications.[2] It demonstrates significant inhibitory effects on the formation of advanced glycation end-products (AGEs).

Table 2: Inhibitory Activity of **Flazin** against Protein Glycation and Peroxynitrite

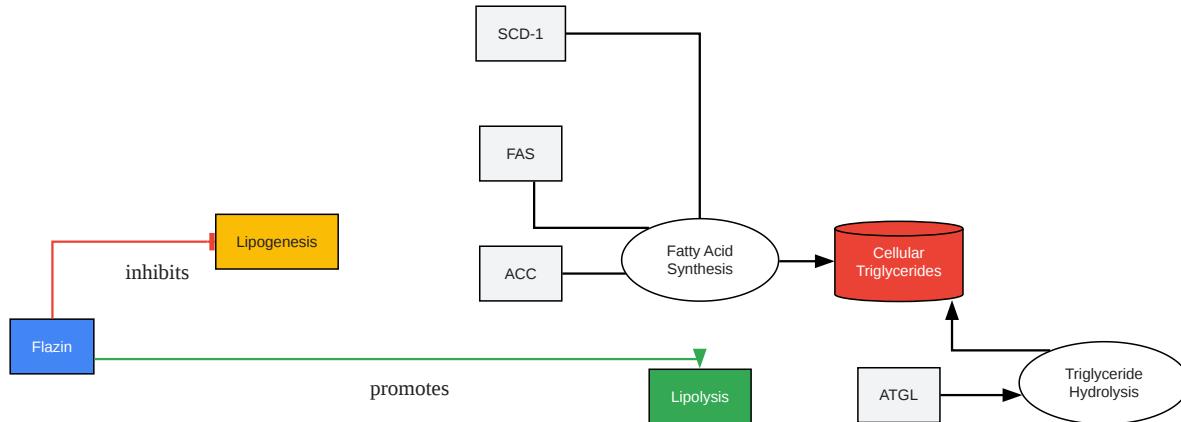
Activity	IC ₅₀ / EC ₅₀	Target/Assay	Source
BSA Glycation Inhibition	85.31 μM (IC ₅₀)	Bovine Serum Albumin (BSA)	ChemicalBook[3]
Peroxynitrite Scavenging	71.99 μM (EC ₅₀)	Peroxynitrite (ONOO ⁻)	ChemicalBook[3]

Molecular dynamics simulations have revealed that **Flazin** can interact with key amino acid residues (Phe1, Val2, Tyr26, and Lys29) on insulin, which are crucial for insulin's glycation and

dimerization.[2][4] By blocking these sites, **Flazin** may prevent the structural and functional damage to insulin caused by glycation.

Peroxynitrite Scavenging Activity

Flazin is an effective scavenger of peroxynitrite (ONOO^-), a reactive nitrogen species that can induce cellular damage through nitration of proteins and other macromolecules.[2] This activity contributes to its potential neuroprotective and anti-inflammatory effects. The scavenging of peroxynitrite by **Flazin** has been shown to block the tyrosine nitration of bovine serum albumin (BSA).[2][4]


Regulation of Lipid Metabolism

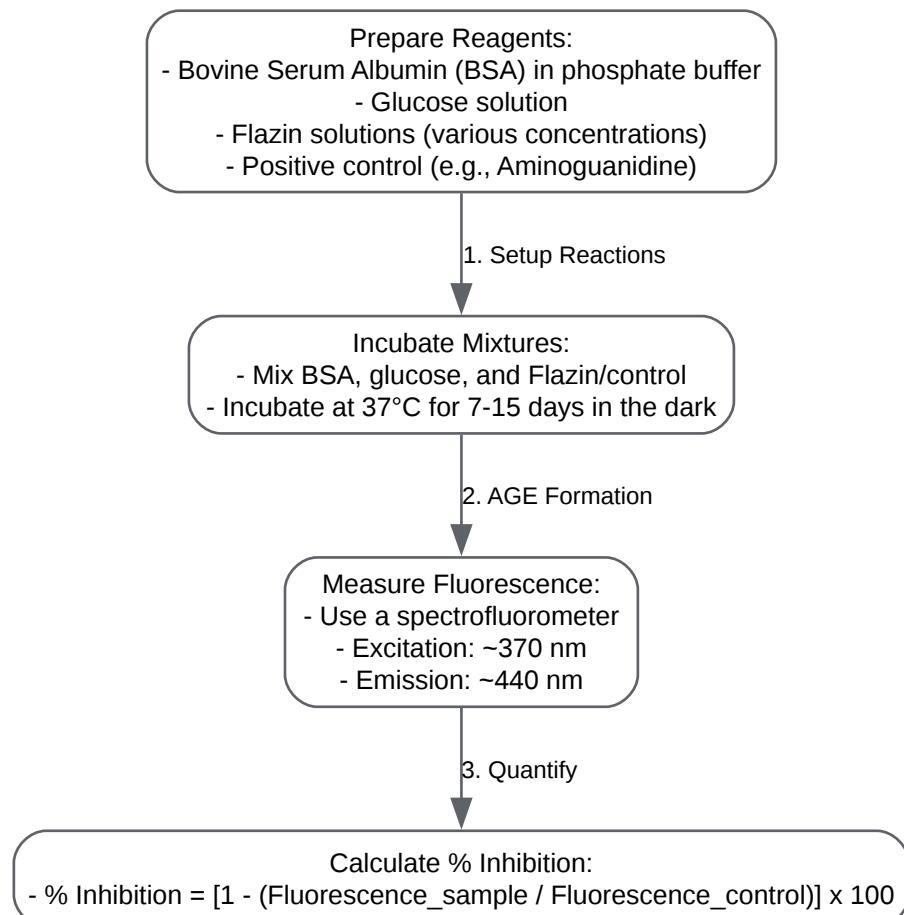
Flazin has been demonstrated to act as a lipid droplet (LD) regulator, suggesting its potential in addressing lipid disorders.[5] It significantly decreases cellular triglyceride (TG) content by 12.0–22.4% in cellular models.[2] This effect is achieved through a dual mechanism: the promotion of lipolysis and the inhibition of lipogenesis.[1]

Flazin treatment upregulates the mRNA expression of Adipose Triglyceride Lipase (ATGL), the rate-limiting enzyme in triglyceride hydrolysis.[1] Concurrently, it downregulates the expression of key enzymes involved in fatty acid synthesis, including Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FAS), and Stearoyl-CoA Desaturase-1 (SCD-1).[1]

Signaling Pathways and Logical Relationships

The following diagram illustrates the proposed mechanism by which **Flazin** regulates lipid metabolism at the cellular level.

[Click to download full resolution via product page](#)


Caption: **Flazin**'s dual-action on lipid metabolism.

Experimental Protocols

The following are detailed methodologies for assessing the key bioactivities of **Flazin**.

Inhibition of Protein Glycation (BSA-Glucose Assay)

This protocol is a common method to assess the in vitro inhibition of AGE formation.

[Click to download full resolution via product page](#)

Caption: Workflow for the BSA-glucose glycation assay.

Methodology:

- Reagent Preparation:
 - Prepare a solution of Bovine Serum Albumin (BSA) (e.g., 10 mg/mL) in a phosphate buffer (100 mM, pH 7.4).
 - Prepare a concentrated glucose solution (e.g., 500 mM) in the same buffer.
 - Prepare stock solutions of **Flazin** in a suitable solvent (e.g., DMSO) and create serial dilutions.
 - Prepare a positive control inhibitor, such as Aminoguanidine.

- Assay Setup:
 - In a 96-well plate or microcentrifuge tubes, combine the BSA solution, glucose solution, and varying concentrations of **Flazin**.
 - Include a control group with BSA and glucose but no inhibitor.
 - Include a blank group with BSA and buffer (no glucose).
 - The final volume for each reaction should be consistent.
- Incubation:
 - Seal the plate or tubes and incubate at 37°C for an extended period (e.g., 7 to 15 days) in the dark to allow for the formation of AGEs.
- Fluorescence Measurement:
 - After incubation, measure the fluorescence intensity using a spectrofluorometer. The characteristic fluorescence of AGEs is typically measured at an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.
- Data Analysis:
 - Calculate the percentage inhibition of AGE formation for each concentration of **Flazin** using the formula: % Inhibition = $[1 - (\text{Fluorescence of sample} / \text{Fluorescence of control})] \times 100$
 - The IC₅₀ value can be determined by plotting the percent inhibition against the log of the **Flazin** concentration.

Peroxynitrite Scavenging Assay

This protocol outlines a fluorometric method to determine the peroxynitrite scavenging capacity of **Flazin**.

Methodology:

- Reagent Preparation:
 - Prepare a stock solution of a fluorescent probe that is quenched or enhanced by peroxynitrite (e.g., Dihydrorhodamine 123).
 - Prepare a solution of authentic peroxynitrite (ONOO^-). The concentration should be determined spectrophotometrically just before use.
 - Prepare various concentrations of **Flazin** in a suitable buffer (e.g., phosphate buffer, pH 7.4).
 - Prepare a known peroxynitrite scavenger (e.g., ebselen) as a positive control.
- Assay Procedure:
 - In a 96-well plate, add the fluorescent probe and different concentrations of **Flazin** or the positive control.
 - Initiate the reaction by adding the peroxynitrite solution to each well.
 - A control group should contain the probe and peroxynitrite without any scavenger.
- Fluorescence Measurement:
 - Immediately measure the change in fluorescence over time using a fluorometer with appropriate excitation and emission wavelengths for the chosen probe.
- Data Analysis:
 - The scavenging activity is determined by the ability of **Flazin** to prevent the change in fluorescence caused by peroxynitrite.
 - Calculate the percentage of scavenging activity and determine the EC_{50} value, which is the concentration of **Flazin** required to scavenge 50% of the peroxynitrite.

Analysis of Lipid Metabolism Regulation (Cell-Based Assay)

This protocol describes how to assess **Flazin**'s effect on lipid accumulation and the expression of related genes in a cell culture model.

Methodology:

- Cell Culture and Treatment:
 - Culture a suitable cell line (e.g., HepG2 hepatocytes or 3T3-L1 adipocytes) under standard conditions.
 - Induce lipid accumulation by treating the cells with a high concentration of fatty acids (e.g., oleic acid or palmitic acid).
 - Co-treat the cells with various concentrations of **Flazin** for a specified period (e.g., 24 hours).
- Quantification of Intracellular Lipids:
 - After treatment, lyse the cells and measure the total intracellular triglyceride content using a commercial colorimetric or fluorometric assay kit.
 - Alternatively, stain the cells with a lipophilic dye such as Oil Red O or BODIPY to visualize and quantify lipid droplets using microscopy and image analysis software.
- Gene Expression Analysis (qRT-PCR):
 - Extract total RNA from the treated cells.
 - Synthesize cDNA from the RNA using reverse transcriptase.
 - Perform quantitative real-time PCR (qRT-PCR) using specific primers for genes involved in lipogenesis (e.g., ACC, FAS, SCD-1) and lipolysis (e.g., ATGL).
 - Normalize the expression levels to a housekeeping gene (e.g., GAPDH or β -actin).
- Data Analysis:

- Compare the triglyceride content and lipid droplet accumulation in **Flazin**-treated cells to the control cells.
- Analyze the relative changes in gene expression to determine the effect of **Flazin** on the transcriptional regulation of lipid metabolism pathways.

Conclusion

Flazin is a promising bioactive compound with a multi-faceted mechanism of action. Its ability to inhibit protein glycation, scavenge reactive nitrogen species, and modulate lipid metabolism provides a strong rationale for its further investigation as a potential therapeutic agent for metabolic diseases such as diabetes and its complications, as well as conditions associated with oxidative stress and lipid dysregulation. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to explore and expand upon the current understanding of **Flazin**'s biochemical and physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 2. Flazin as a Lipid Droplet Regulator against Lipid Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 5. Discovery of Flazin, an Alkaloid Isolated from Cherry Tomato Juice, As a Novel Non-Enzymatic Protein Glycation Inhibitor via in Vitro and in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Flazin: A Comprehensive Technical Guide to its Biochemical and Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b010727#biochemical-and-physical-properties-of-flazin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com